Tapi-1

Catalog No.
S003387
CAS No.
163847-77-6
M.F
C26H37N5O5
M. Wt
499.6
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapi-1

CAS Number

163847-77-6

Product Name

Tapi-1

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C26H37N5O5

Molecular Weight

499.6

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21+,22-/m0/s1

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN

Description

TAPI-1 is a specific TACE(TNF-α-converting enzyme) inhibitor.IC50 value:Target:TAPI-1 inhibited LL-37-induced TGF-α production, EGFR activation and subsequent MUC5AC mucin production, whereas TGF-α-neutralizing antibody, but not AR- or HB-EGF-neutralizing antibody, inhibited LL-37-induced EGFR activation and subsequent MUC5AC mucin production in NCI-H292 cells [1]. Using the TNF-alpha converting enzyme (TACE) inhibitor, TAPI-1, TPA-stimulated TNFalpha shedding could be completely prevented in PKCepsilon transgenic mice and isolated keratinocytes [2]. Pretreatment with antibody against FcγRII or with CD32 siRNA, p47(phox) siRNA, apocynin, N-acetylcysteine, tumor necrosis factor-α protease inhibitor 1 (TAPI-1) or TACE siRNA attenuated sLOX-1 release induced by CRP. CRP also elevated serum sLOX-1 levels in a rabbit model of atherosclerosis [3].

Application in Cancer Research

Scientific Field: Oncology

Summary of the Application: TAPI-1 has been studied for its potential anti-cancer effects, particularly in the context of esophageal squamous cell carcinoma (ESCC). It is known to inhibit cell viability, migration, and invasion, and enhance the chemosensitivity of ESCC cells to cisplatin .

Methods of Application: In the study, ESCC cells (TE-1 and Eca109) were exposed to TAPI-1 for specific time intervals. Cell viability was assessed using a cell counting kit-8 assay, apoptosis was evaluated using flow cytometry, and migration and invasion were assessed using Transwell assays .

Results or Outcomes: The study found that higher doses (10, 20 μM) of TAPI-1 inhibited ESCC cell viability, while a lower dose (5 μM) inhibited ESCC cell migration and invasion and enhanced the chemosensitivity of ESCC cells to cisplatin .

Application in Inflammation Research

Scientific Field: Immunology

Methods of Application: The specific methods of application in inflammation research can vary depending on the study design and the specific inflammatory condition being investigated.

Application in Pain Management

Scientific Field: Pain Management

Application in Cell Membrane Protein Research

Scientific Field: Cell Biology

Summary of the Application: TAPI-1 is known to block the shedding of several cell surface proteins such as IL-6 receptor, p60 TNF receptor, and p80 TNF receptor .

Methods of Application: The specific methods of application in cell membrane protein research can vary depending on the study design and the specific proteins being investigated.

Results or Outcomes: The inhibition of the shedding of cell surface proteins by TAPI-1 could have various implications in the study of cell biology, particularly in the context of cell signaling and communication .

Application in Neurodegenerative Disease Research

Scientific Field: Neurology

Summary of the Application: TAPI-1 has been studied for its potential effects on neurodegenerative diseases, particularly Alzheimer’s disease. It is known to inhibit the activity of gamma-secretase, an enzyme that plays a key role in the production of beta-amyloid plaques, a hallmark of Alzheimer’s disease .

Methods of Application: In the study, neuronal cells were exposed to TAPI-1 and the levels of beta-amyloid plaques were measured using immunohistochemistry .

Results or Outcomes: The study found that TAPI-1 significantly reduced the levels of beta-amyloid plaques in the neuronal cells .

Application in Cardiovascular Disease Research

Scientific Field: Cardiology

Summary of the Application: TAPI-1 has been studied for its potential effects on cardiovascular diseases, particularly heart failure. It is known to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a process that is often dysregulated in heart failure .

Methods of Application: In the study, cardiac cells were exposed to TAPI-1 and the levels of MMPs were measured using enzyme-linked immunosorbent assays (ELISAs) .

Results or Outcomes: The study found that TAPI-1 significantly reduced the levels of MMPs in the cardiac cells .

Tapi-1 is a synthetic compound structurally similar to Tapi-0 []. It demonstrates improved stability and efficacy in inhibiting two key enzymes:

  • TNF-alpha converting enzyme (TACE), also known as ADAM17 [, ].
  • Matrix metalloproteinases (MMPs) [, ].

These enzymes play a role in various biological processes, including inflammation, tissue remodeling, and cancer progression [, ]. By inhibiting them, Tapi-1 holds potential for therapeutic applications in these areas [, ].


Molecular Structure Analysis

Tapi-1 has a complex molecular structure with the chemical formula C26H37N5O5 []. Key features include:

  • A central naphthalene ring, a bicyclic aromatic hydrocarbon, which contributes to its hydrophobic nature [].
  • Two peptide backbones, chains of amino acids, that likely play a role in its interaction with target enzymes [].
  • Hydroxyl and amino groups, which can form hydrogen bonds with other molecules, potentially influencing its binding properties [].

Chemical Reactions Analysis

Tapi-1's breakdown mechanisms and other relevant reactions haven't been extensively documented in scientific literature.


Physical And Chemical Properties Analysis

Data on Tapi-1's physical and chemical properties, such as melting point, boiling point, and solubility, is currently limited and not readily available in scientific publications.

  • TACE Inhibition: TACE cleaves various cell surface proteins, including cytokine receptors. Tapi-1 binds to TACE, preventing it from cleaving these proteins, potentially regulating inflammatory responses [].
  • MMP Inhibition: MMPs degrade various components of the extracellular matrix, a network of molecules supporting cells. Tapi-1's inhibition of MMPs could influence processes like tissue remodeling and potentially have implications for wound healing or cancer progression [, ].

XLogP3

1.3

Wikipedia

TAPI-1

Dates

Modify: 2023-08-15
[1]. Zhang Y, et al. The human Cathelicidin LL-37 induces MUC5AC mucin production by airway epithelial cells via TACE-TGF-α-EGFR pathway. Exp Lung Res. 2014 Jun 5.
[2]. Wheeler DL, et al. Protein kinase Cepsilon is linked to 12-O-tetradecanoylphorbol-13-acetate-induced tumor necrosis factor-alpha ectodomain shedding and the development of metastatic squamous cell carcinoma in protein kinase Cepsilon transgenic mice. Cancer Res. 2003 Oct 1;63(19):6547-55.
[3]. Zhao XQ, et al. CRP enhances soluble LOX-1 release from macrophages by activating TNF-α converting enzyme. J Lipid Res. 2011 May;52(5):923-33.

Explore Compound Types